Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate
Overview
Description
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate typically involves the bromination of a methyl group on a benzofuran ring. One common method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride (CCl4) under reflux conditions . This intermediate can then be esterified to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those with antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the development of organic materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-methyl-1-benzofuran-7-carboxylate
- Methyl 4-fluoro-2-methyl-1-benzofuran-7-carboxylate
- Methyl 4-iodo-2-methyl-1-benzofuran-7-carboxylate
Uniqueness
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-5-8-9(12)4-3-7(10(8)15-6)11(13)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHSBBNPCUFNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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